Cholestanol

Catalog No.
S578174
CAS No.
80-97-7
M.F
C₂₇H₄₈O
M. Wt
388.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholestanol

CAS Number

80-97-7

Product Name

Cholestanol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C₂₇H₄₈O

Molecular Weight

388.7 g/mol

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

QYIXCDOBOSTCEI-JKUMBUQESA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Synonyms

5 alpha Cholestan 3 alpha ol, 5 alpha Cholestan 3 beta ol, 5 alpha-Cholestan-3 alpha-ol, 5 alpha-Cholestan-3 beta-ol, 5 beta Cholestan 3 beta ol, 5 beta-Cholestan-3 alpha-ol, 5 beta-Cholestan-3 beta-ol, beta Cholestanol, beta-Cholestan-3 beta-ol, 5, beta-Cholestanol, beta-ol, 5 beta-Cholestan-3, Cholestan 3 ol, Cholestan-3-ol, Cholestanol, Cholestanol, (3alpha, 5beta)-Isomer, Coprostanol, Coprosterol, Dihydrocholesterol

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

Cholesterol Metabolism and Atherosclerosis

Cholestanol, structurally similar to cholesterol but with a saturated hydroxyl group, plays a complex role in cholesterol metabolism. Studies suggest it can influence cholesterol absorption, transport, and excretion []. Research investigating its interaction with Niemann-Pick C1 disease, a lysosomal storage disorder affecting cholesterol metabolism, is ongoing []. Additionally, studies are exploring the potential of cholestanol as a biomarker for atherosclerosis, a condition characterized by plaque buildup in arteries [].

Cancer Research

Cholestanol levels have been linked to the development and progression of certain cancers. Research suggests it might influence cell proliferation, migration, and survival in some cancer cell lines []. Studies are investigating the potential of targeting cholestanol metabolism as a therapeutic strategy for specific cancers []. However, further research is needed to fully understand the mechanisms involved and potential clinical implications.

Cholestanol (5α-cholestan-3β-ol) is a minor component found in the human body and various food sources []. It originates from the metabolism of cholesterol by gut bacteria []. Unlike cholesterol, which plays a crucial role in cell membranes and hormone production, cholestanol has no known essential function in healthy individuals []. However, its concentration in the blood becomes a valuable diagnostic tool for a specific disease.


Molecular Structure Analysis

Cholestanol shares the same basic structure as cholesterol: a four-ringed hydrocarbon skeleton with a hydroxyl group attached at position 3β. The key difference lies in the stereochemistry of the A ring. In cholesterol, a hydrogen atom is present at position 3α, while in cholestanol, a methyl group occupies this position (5α) []. This seemingly minor change alters the molecule's shape and affects its interactions with other molecules [].


Chemical Reactions Analysis

Synthesis

Cholestanol is not typically synthesized in a laboratory setting. It is primarily formed through the bacterial transformation of cholesterol in the gut [].

Decomposition
Other Relevant Reactions

Elevated levels of cholestanol serve as a biomarker for Cerebrotendinous Xanthomatosis (CTX) – a rare genetic disorder affecting cholesterol metabolism []. In CTX patients, a deficiency in the enzyme 24-dehydrocholesterol reductase leads to increased production of cholestanol instead of cholesterol []. Measuring blood cholestanol levels helps diagnose CTX.


Physical And Chemical Properties Analysis

  • Melting Point: 149 °C
  • Boiling Point: Decomposes before boiling
  • Solubility: Poorly soluble in water, but soluble in organic solvents like chloroform and methanol
  • Stability: Relatively stable under physiological conditions []

As mentioned earlier, cholestanol itself doesn't have a known essential function in the body. However, its elevated levels serve as an indicator of abnormal cholesterol metabolism in CTX. The accumulated cholestanol deposits in various tissues, leading to the characteristic symptoms of the disease [].

  • Tendon xanthomas – fatty deposits around tendons
  • Cataracts – clouding of the lens in the eye
  • Diarrhea
  • Neurological problems []

Physical Description

Solid

XLogP3

9.4

Melting Point

140.0-142.0°C

UNII

8M308U816E

Other CAS

29466-38-4
80-97-7

Wikipedia

(3S,5S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]
Cosmetics -> Emollient

General Manufacturing Information

Cholestan-3-ol, (3.beta.,5.alpha.)-: INACTIVE

Dates

Modify: 2023-08-15

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